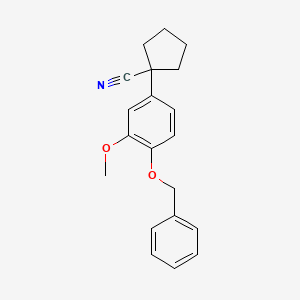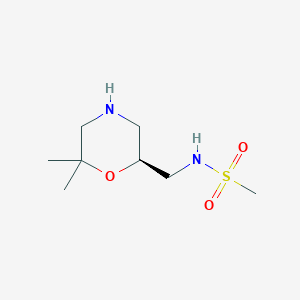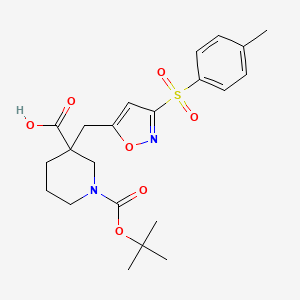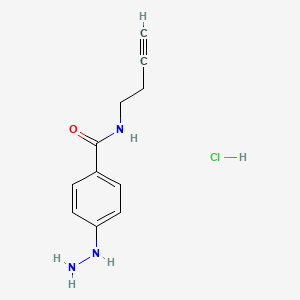
N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride is a chemical compound known for its unique structure and properties. It is often referred to as a clickable, nucleophilic hydrazine probe, which makes it valuable in various scientific applications . The compound has the empirical formula C11H14ClN3O · xHCl and a molecular weight of 239.70 (free base basis) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride typically involves the reaction of but-3-yn-1-amine with 4-hydrazinylbenzoyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in laboratory settings using standard organic synthesis techniques. The compound is then purified and characterized using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles can be used in substitution reactions, often under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized hydrazine derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride involves its ability to act as a nucleophilic hydrazine probe. It interacts with electrophilic sites on target molecules, forming covalent bonds. This interaction allows for the identification and characterization of protein electrophiles in human cells . The compound’s molecular targets and pathways are primarily related to its role in chemoproteomic profiling .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl hydrazinoacetate hydrochloride
- N-(But-3-yn-1-yl)-2-((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide
- Benzyl carbazate
Uniqueness
N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride stands out due to its clickable, nucleophilic hydrazine probe properties. This makes it particularly useful in activity-based protein profiling, a feature not commonly found in similar compounds .
Propiedades
Fórmula molecular |
C11H14ClN3O |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
N-but-3-ynyl-4-hydrazinylbenzamide;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-3-8-13-11(15)9-4-6-10(14-12)7-5-9;/h1,4-7,14H,3,8,12H2,(H,13,15);1H |
Clave InChI |
PJYKPBMUNMMHRO-UHFFFAOYSA-N |
SMILES canónico |
C#CCCNC(=O)C1=CC=C(C=C1)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


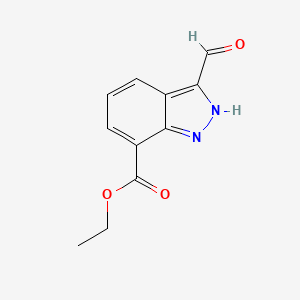
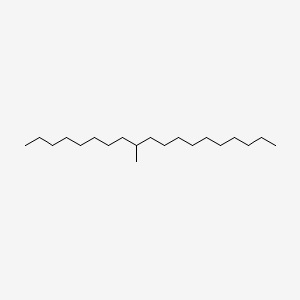
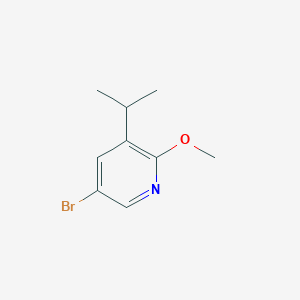
![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)
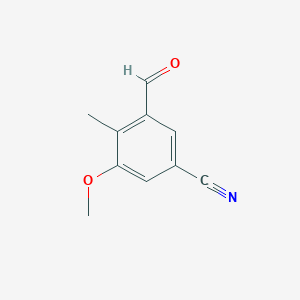

![(2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride](/img/structure/B12820790.png)
![7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol](/img/structure/B12820802.png)
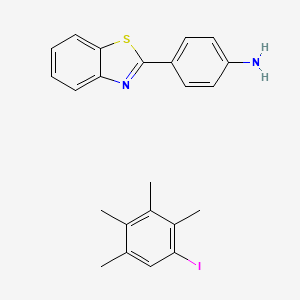
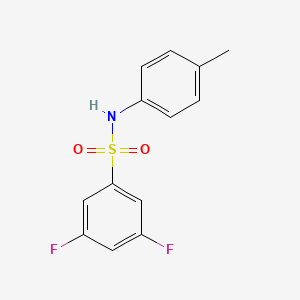
![[(3S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12820820.png)
